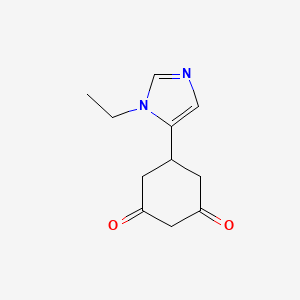
6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid is a complex organic compound with a benzofuran core structure This compound is characterized by the presence of a bromine atom, an ethyl group, and a piperidin-1-ylmethyl group attached to the benzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid typically involves multi-step organic reactions The piperidin-1-ylmethyl group is then added via a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the piperidin-1-ylmethyl group play crucial roles in binding to these targets, which may include enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid: Lacks the ethyl group, which may affect its reactivity and binding properties.
6-Bromo-5-methyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid: Contains a methyl group instead of an ethyl group, potentially altering its chemical behavior.
6-Bromo-5-ethyl-2-(morpholin-4-ylmethyl)benzofuran-4-carboxylic acid: Substitutes the piperidin-1-ylmethyl group with a morpholin-4-ylmethyl group, which may impact its biological activity.
Uniqueness
The unique combination of the bromine atom, ethyl group, and piperidin-1-ylmethyl group in 6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid contributes to its distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H20BrNO3 |
|---|---|
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
6-bromo-5-ethyl-2-(piperidin-1-ylmethyl)-1-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C17H20BrNO3/c1-2-12-14(18)9-15-13(16(12)17(20)21)8-11(22-15)10-19-6-4-3-5-7-19/h8-9H,2-7,10H2,1H3,(H,20,21) |
InChI-Schlüssel |
LYYXJVVDUOVGPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C2C(=C1C(=O)O)C=C(O2)CN3CCCCC3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)
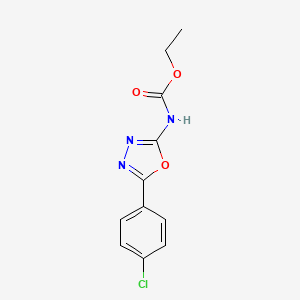
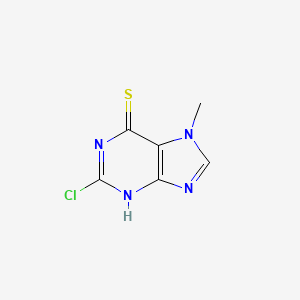
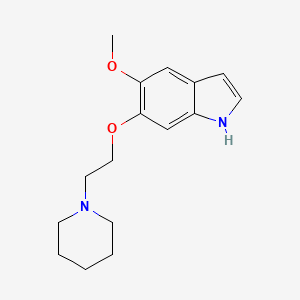

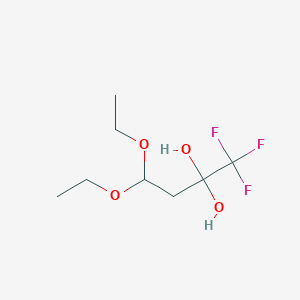
![1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12932491.png)
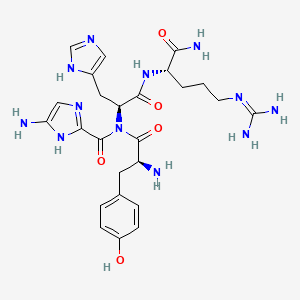
![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
![2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12932514.png)
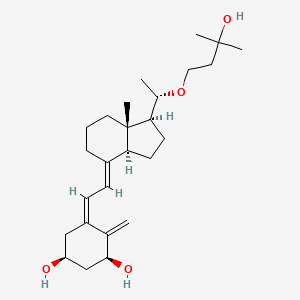
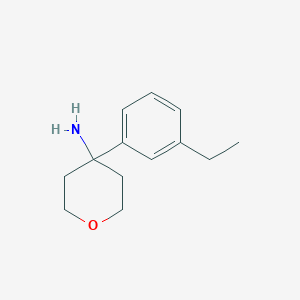
![Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-](/img/structure/B12932539.png)
